molecular formula C11H12F2N2O B12229730 3,3-difluoro-N-(3-methylpyridin-2-yl)cyclobutane-1-carboxamide

3,3-difluoro-N-(3-methylpyridin-2-yl)cyclobutane-1-carboxamide

Cat. No.: B12229730
M. Wt: 226.22 g/mol
InChI Key: XYSZOJASZPPAIQ-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-(3-methylpyridin-2-yl)cyclobutane-1-carboxamide is a synthetic organic compound that features a cyclobutane ring substituted with difluoromethyl and carboxamide groups The presence of the 3-methylpyridin-2-yl moiety adds to its structural complexity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-(3-methylpyridin-2-yl)cyclobutane-1-carboxamide typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable cyclobutane derivative, the introduction of the difluoromethyl group can be achieved through halogenation reactions followed by nucleophilic substitution. The carboxamide group is then introduced via amidation reactions using reagents such as amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-(3-methylpyridin-2-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cyclobutane derivatives.

Scientific Research Applications

3,3-Difluoro-N-(3-methylpyridin-2-yl)cyclobutane-1-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: Its structural features may contribute to the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound can be used in the development of new materials, agrochemicals, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-(3-methylpyridin-2-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group and the pyridinyl moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid
  • 3,3-Difluoro-3,5-bis((nonyloxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodide

Uniqueness

Compared to similar compounds, 3,3-difluoro-N-(3-methylpyridin-2-yl)cyclobutane-1-carboxamide stands out due to its unique combination of a cyclobutane ring with difluoromethyl and carboxamide groups. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12F2N2O

Molecular Weight

226.22 g/mol

IUPAC Name

3,3-difluoro-N-(3-methylpyridin-2-yl)cyclobutane-1-carboxamide

InChI

InChI=1S/C11H12F2N2O/c1-7-3-2-4-14-9(7)15-10(16)8-5-11(12,13)6-8/h2-4,8H,5-6H2,1H3,(H,14,15,16)

InChI Key

XYSZOJASZPPAIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CC(C2)(F)F

Origin of Product

United States

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